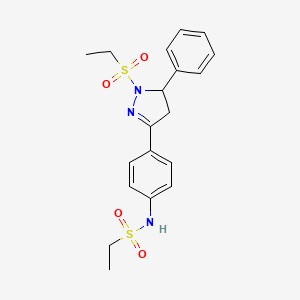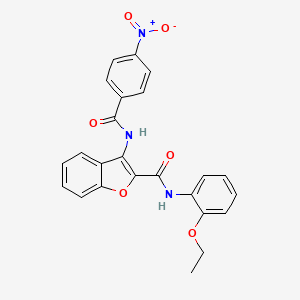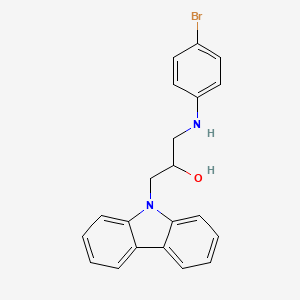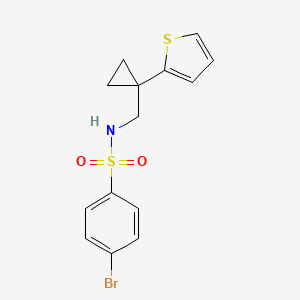
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as A-196, is a synthetic compound that belongs to the class of small molecules called protein arginine methyltransferase (PRMT) inhibitors. PRMTs are enzymes that catalyze the methylation of arginine residues in proteins, which plays a crucial role in various cellular processes such as gene expression, signal transduction, and protein-protein interactions. A-196 has been shown to inhibit the activity of PRMT5, a specific subtype of PRMT that is overexpressed in many types of cancer, making it a potential therapeutic agent for cancer treatment.
Mechanism of Action
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide exerts its anticancer effects by inhibiting the activity of PRMT5, which is a key regulator of gene expression and protein function in cancer cells. PRMT5 plays a crucial role in the maintenance of cancer stem cells, which are responsible for tumor initiation, growth, and metastasis. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the methylation of arginine residues in proteins, which leads to the downregulation of various oncogenic pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This results in the induction of apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have several biochemical and physiological effects in cancer cells. It induces the upregulation of the tumor suppressor protein p53, which plays a crucial role in the regulation of cell cycle and apoptosis. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, leading to the induction of apoptosis. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide inhibits the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4, leading to cell cycle arrest.
Advantages and Limitations for Lab Experiments
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has several advantages for lab experiments. It is a highly specific inhibitor of PRMT5, which makes it a valuable tool for studying the role of PRMT5 in cancer biology. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to be effective in various types of cancer cells, making it a useful compound for studying the molecular mechanisms of cancer growth and proliferation. However, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis, which may limit its availability for some research groups. In addition, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has not yet been tested in clinical trials, which limits its potential for clinical translation.
Future Directions
There are several future directions for the research on (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One potential direction is to study the combination of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide with other anticancer agents, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Another direction is to study the role of PRMT5 inhibition in cancer stem cells, which are responsible for tumor initiation and recurrence. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in animal models, which will be important for its clinical translation.
Synthesis Methods
The synthesis of (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 3,5-dibromo-4-hydroxybenzaldehyde, which is then reacted with 2-methoxyethylamine to form the corresponding imine. The imine is then reduced to the amine using sodium borohydride, followed by acylation with (Z)-2-cyano-3-(bromomethyl)-prop-2-enoic acid. The final product, (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, is obtained after purification by column chromatography.
Scientific Research Applications
(Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth and proliferation of various types of cancer cells, including lymphoma, leukemia, and solid tumors such as lung, breast, and prostate cancer. (Z)-2-Cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
properties
IUPAC Name |
(Z)-2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N2O3/c1-20-3-2-17-13(19)9(7-16)4-8-5-10(14)12(18)11(15)6-8/h4-6,18H,2-3H2,1H3,(H,17,19)/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKWXPMAGNDBGG-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C(=C1)Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C(=C1)Br)O)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3,5-dibromo-4-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)

![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)




![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2675668.png)
![2-Cyclopentylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2675669.png)
![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675671.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)